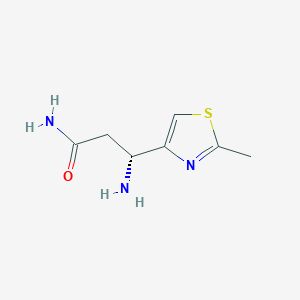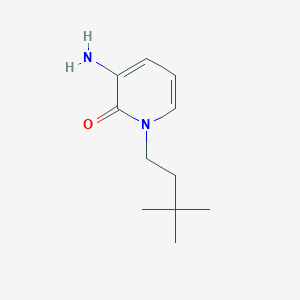
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with fluorine, iodine, and a fluorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene typically involves multi-step reactions. One common method starts with the reaction of 2-fluorophenol with 3,4-difluoronitrobenzene in the presence of potassium carbonate in acetonitrile at 80°C. The resulting product is then subjected to reduction using iron and ammonium chloride in isopropyl alcohol at 60°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Fluoro-1-(2-fluorophenoxy)-4-azidobenzene.
Applications De Recherche Scientifique
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It can be employed in the study of biological systems and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
- 2-Fluoro-1-(2-fluorophenoxy)-4-bromobenzene
Uniqueness
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H7F2IO |
|---|---|
Poids moléculaire |
332.08 g/mol |
Nom IUPAC |
2-fluoro-1-(2-fluorophenoxy)-4-iodobenzene |
InChI |
InChI=1S/C12H7F2IO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H |
Clé InChI |
LCSUDLHEUGBHFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)

![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)


![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)

![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)


![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)


